Conjugation Valency: Two Terminal Hydroxyl Groups vs. One Hydroxyl in Linear Boc-NH-PEG3 Enables Doubled Theoretical Loading Capacity
N-(Boc-PEG3)-N-bis(PEG2-alcohol) possesses two equivalent primary hydroxyl groups available for derivatization, compared to a single hydroxyl in the linear comparator Boc-NH-PEG3 (PROTAC Linker 10, CAS 139115-92-7) . This structural difference directly translates to conjugation valency: the branched linker provides two attachment sites for payloads, targeting ligands, or further reactive functional group installation, whereas the linear analog provides only one . In the broader context of multivalent drug linker design, branched PEG-based scaffolds have been demonstrated to achieve drug-to-antibody ratios (DARs) of 10 versus approximately 4 for conventional monofunctional linker systems, a 2.5-fold increase in drug loading [1].
| Evidence Dimension | Number of derivatizable terminal hydroxyl groups (conjugation valency) |
|---|---|
| Target Compound Data | 2 terminal -OH groups (di-functional for further derivatization) |
| Comparator Or Baseline | Boc-NH-PEG3 (CAS 139115-92-7): 1 terminal -OH group (mono-functional); Conventional monofunctional linkers: DAR ≈4 |
| Quantified Difference | Target: 2× reactive sites vs. comparator; Branched multivalent linkers in class achieve DAR 10 vs. ~4 (2.5× increase in payload loading) |
| Conditions | Functional group count based on chemical structure (PubChem); DAR comparison from Chen et al. 2018 (ChemMedChem) using branched peptide-PEG multivalent drug linkers |
Why This Matters
For PROTAC synthesis or ADC construction where higher payload loading correlates with increased potency, a bifunctional branched linker enables construct architectures that linear monofunctional linkers cannot achieve.
- [1] Chen B, et al. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates. ChemMedChem. 2018;13(8):790-794. PMID: 29517131. View Source
